6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate
Overview
Description
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate is a complex organic compound with a unique structure that includes an oxadiazole ring fused to a carbazole moiety
Scientific Research Applications
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the oxadiazole ring and its subsequent fusion with the carbazole structure. Common reagents used in these reactions include methoxy-substituted anilines, hydrazine derivatives, and various oxidizing agents. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Mechanism of Action
The mechanism of action of 6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and carbazole moiety can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methoxycarbazole: Shares the carbazole core but lacks the oxadiazole ring.
7,8,9,10-Tetrahydrocarbazole: Similar structure but without the methoxy and oxadiazole functionalities.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate is unique due to the combination of the oxadiazole ring and carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methoxy-3-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-15-9-5-3-2-4-8(9)12-10(15)6-7-11-13(12)14-19-16(11)17/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTBQMVATMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(CCCC2)C3=C1C=CC4=[N+](ON=C43)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353024 | |
Record name | 6-Methoxy-3-oxo-7,8,9,10-tetrahydro-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255865-30-6 | |
Record name | 6H-[1,2,5]Oxadiazolo[3,4-c]carbazole, 7,8,9,10-tetrahydro-6-methoxy-, 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255865-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-3-oxo-7,8,9,10-tetrahydro-6H-3lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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